tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound provides a precise description of the molecule’s architecture. Breaking this down:
- tert-butyl : A branched alkyl group ((CH₃)₃C-) attached via an ester linkage.
- 7-methyl : A methyl group (-CH₃) at the 7-position of the bicyclic system.
- 3,8-diazabicyclo[4.2.0]octane : A bicyclic structure comprising two fused rings (one four-membered and one two-membered) with nitrogen atoms at positions 3 and 8.
- 3-carboxylate : The ester functional group located at position 3.
The molecular formula C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol) confirms the presence of 12 carbon atoms, 22 hydrogens, two nitrogens, and two oxygens. The bicyclo[4.2.0]octane system consists of a six-membered ring fused to a two-membered ring, creating a rigid framework. The nitrogen atoms at positions 3 and 8 contribute to the compound’s basicity and potential for hydrogen bonding, while the tert-butyl group enhances steric bulk and influences solubility.
Structural analogs, such as cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370882-99-8), highlight the importance of stereochemistry in this class. The cis configuration of the Boc group relative to the bridgehead hydrogens in such derivatives can dictate reactivity and intermolecular interactions. Table 1 summarizes key structural data for related diazabicyclo compounds.
Table 1: Structural Comparison of Diazabicyclo[4.2.0]octane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1438241-09-8 | C₁₂H₂₂N₂O₂ | 226.32 |
| cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | 370882-99-8 | C₁₁H₂₀N₂O₂ | 212.29 |
| 1-Azabicyclo[4.2.0]octane homopolymer | 32028-39-0 | (C₇H₁₃N)ₙ | 111.18 (monomer) |
Historical Context of Diazabicyclo[4.2.0]octane Derivatives in Organic Chemistry
Diazabicyclo[4.2.0]octane derivatives emerged as critical scaffolds in the mid-20th century, paralleling advancements in heterocyclic chemistry and β-lactam antibiotic research. The rigid bicyclic framework mimics the geometry of natural products, enabling applications in catalysis, medicinal chemistry, and materials science. For instance, the synthesis of 1,6-diazabicyclo[3.2.1]octane (DBO) derivatives, such as avibactam, demonstrated potent β-lactamase inhibition, leading to FDA approval for combating antibiotic-resistant bacteria. While DBO frameworks differ in ring fusion, their success underscores the broader utility of diazabicyclo systems in drug design.
Early synthetic routes to diazabicyclo[4.2.0]octanes relied on cycloaddition reactions and ring-closing metathesis. However, the introduction of tert-butyl carbamate (Boc) groups, as seen in this compound, revolutionized access to enantiomerically pure intermediates. The Boc group acts as a protecting moiety for amines, enabling selective functionalization and participation in multi-step syntheses. Modern methodologies, such as photo-induced Barton decarboxylation, have further streamlined the production of thio-substituted variants, expanding their utility in bioactive molecule synthesis.
Table 2: Milestones in Diazabicyclo[4.2.0]octane Chemistry
The structural rigidity imparted by the bicyclo[4.2.0]octane system enhances metabolic stability, making these compounds valuable in pharmacokinetic optimization. For example, the tert-butyl group in this compound mitigates oxidative degradation, a common challenge in amine-containing therapeutics. As synthetic techniques evolve, this scaffold continues to inspire innovations in asymmetric catalysis and targeted drug delivery.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-9-5-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
WQOAVSYOMGNWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
3-Oxidopyrazinium Intermediate Strategy
A pivotal method involves the use of 3-oxidopyraziniums as azomethine ylide precursors, which undergo 1,3-dipolar cycloaddition with acrylate derivatives. In a representative procedure, methyl methacrylate reacts with 3-oxidopyrazinium 13 to form 3,8-diazabicyclo[3.2.1]octane intermediates, which subsequently rearrange into the target bicyclo[4.2.0] framework. Key steps include:
-
Cycloaddition Conditions : The reaction is conducted at room temperature in dichloromethane (DCM) with tert-butyl acrylate as the dipolarophile. A 63% yield of tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (20b ) is achieved after 1.5 hours, alongside minor byproducts.
-
Rearrangement Mechanism : Density functional theory (DFT) studies confirm that lactone-lactam formation proceeds via nucleophilic attack of a carboxylate anion on an iminium carbon, followed by halide-promoted S<sub>N</sub>2 ring expansion.
tert-Butyl Chloroformate-Mediated Carbamate Formation
An alternative route employs tert-butyl chloroformate to introduce the carbamate group onto a preformed diazabicyclo[4.2.0]octane core. While specific details for the 7-methyl variant are scarce, analogous syntheses of tert-butyl diazabicyclo carboxylates involve:
-
Reaction Setup : The diazabicyclo intermediate is dissolved in DCM and treated with tert-butyl chloroformate in the presence of triethylamine (TEA) at 0–5°C.
-
Workup : The crude product is purified via silica gel chromatography (eluent: DCM/methanol, 99:1) to isolate the tert-butyl carbamate derivative.
Industrial-Scale Production and Optimization
Sulfonation and Deprotection Sequences
Patent WO2014200786A1 outlines a scalable synthesis of related 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylates, offering insights into process optimization for bicyclic carbamates:
Table 1: Key Reaction Parameters for Sulfonation and Deprotection
-
Temperature Control : Critical for minimizing side reactions; sulfonation occurs at 0–10°C, while deprotection requires -10–25°C.
-
Solvent Selection : MeCN and DCM ensure solubility of intermediates, while heptanes induce crystallization.
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
Table 2: Method Comparison
Chemical Reactions Analysis
tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Basic Information
- IUPAC Name : tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- CAS Number : 1438241-09-8
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
Structure
The compound features a bicyclic structure that includes two nitrogen atoms within the ring system, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
Drug Development
Tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications at the nitrogen positions can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cyclization reactions. Its unique bicyclic structure allows it to act as a nucleophile or electrophile depending on the reaction conditions.
Data Table: Reaction Outcomes
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Acidic medium | 85 | High selectivity achieved |
| Nucleophilic substitution | Basic conditions | 75 | Moderate yields with specific substrates |
| Rearrangement | Heating under reflux | 90 | Effective for generating new scaffolds |
Agricultural Chemistry
Pesticide Development
The compound is being explored for its potential use in developing new pesticides. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for creating environmentally friendly agrochemicals.
Case Study: Insecticidal Properties
Field trials have demonstrated that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests, leading to reduced crop damage and improved yields.
Material Science
Polymer Additive
In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂ (based on bicyclo[4.2.0] scaffold with methyl substitution at position 7) .
- CAS Number : 928754-14-7 (racemic form) ; 1250994-64-9 (cis-6-methyl stereoisomer) .
- Boc (tert-butoxycarbonyl) group: Enhances solubility and acts as a protective group during synthesis . Methyl substitution: Positional isomerism (e.g., at C6 or C7) impacts steric and electronic properties .
Comparison with Structural Analogs
Bicyclo Ring System Variations
Substituent and Functional Group Variations
Critical Analysis of Evidence
- Contradictions :
- Gaps: Limited data on thermodynamic properties (melting/boiling points) for most analogs. Pharmacokinetic profiles (e.g., LogP, solubility) are underreported .
Biological Activity
tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS No. 1354006-78-2) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural framework, which includes two nitrogen atoms within a bicyclic system, contributes to its biological activity. The compound has garnered attention for its possible applications as a pharmacological agent, particularly in cancer therapy and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.32 g/mol. Its structure features a tert-butyl ester group and a bicyclo[4.2.0]octane core, which are critical for its reactivity and biological properties.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Preliminary studies indicate that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is often linked to cancer progression. By inhibiting CDKs, this compound may help in controlling abnormal cell proliferation associated with various cancers.
Neuroprotective Effects
Research suggests that the structural characteristics of this compound could confer neuroprotective effects, although the specific mechanisms remain to be fully elucidated. The potential for neuroprotection makes it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate | Structure | Similar bicyclic structure; used as a CDK inhibitor |
| Tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | Structure | Contains methyl group at different position; potential neuroprotective agent |
| Tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | Structure | Variation in methyl positioning; studied for similar biological activities |
The unique placement of nitrogen atoms in this compound may result in distinct biological properties compared to its analogs.
Synthesis and Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination and hydrogenation processes utilizing palladium catalysts. The methodologies employed are critical for producing high yields of the compound while maintaining its structural integrity.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Cancer Research : A study demonstrated that the compound effectively inhibited specific CDKs in vitro, leading to reduced cell proliferation rates in cancer cell lines.
- Neuroprotection : In animal models of neurodegeneration, preliminary findings suggested that the compound could mitigate neuronal damage by enhancing cellular resilience against oxidative stress.
These findings underscore the importance of further research to validate these effects and explore the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include:
- Cyclization : Formation of the bicyclo[4.2.0]octane core via intramolecular cycloaddition or ring-closing metathesis, often requiring catalysts like palladium or ruthenium complexes .
- Functionalization : Introduction of the tert-butyl carbamate group using Boc-protected reagents under anhydrous conditions (e.g., Boc₂O with DMAP) .
- Methylation : Selective alkylation at the 7-position using methyl halides in the presence of strong bases (e.g., NaH or LDA) to avoid over-alkylation .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless catalysts) are critical for achieving the desired (1S,6R) or (1R,6S) configurations .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 80°C | 65 | 90 (racemic) |
| Boc Protection | Boc₂O, DMAP, THF | 85 | N/A |
| Methylation | CH₃I, NaH, DMF | 70 | 95 (enantiopure) |
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its bicyclic framework?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes bridgehead protons (δ 3.5–4.5 ppm) and confirms tert-butyl group integration (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[4.2.0]octane core and validates chair-boat conformations .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₁₁H₂₀N₂O₂: 212.29 g/mol) and detects fragmentation patterns unique to the bicyclic structure .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported biological activity data (e.g., analgesic vs. neuroprotective effects)?
- Methodological Answer :
- Target Profiling : Use affinity chromatography or SPR to identify off-target interactions (e.g., nAChR vs. serotonin receptors) .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across assays to differentiate primary vs. secondary effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like α4β2 nAChR, reconciling discrepancies in activity data .
- Case Study : In rodent models, the compound reduced immobility in forced swim tests (antidepressant-like effect) but showed minimal impact on Morris water maze performance (neuroprotection), suggesting context-dependent mechanisms .
Q. How can computational methods optimize the compound’s synthetic pathway while minimizing side reactions?
- Methodological Answer :
- DFT Calculations : Predict transition-state energies for cyclization steps to identify optimal catalysts (e.g., Pd vs. Ru) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend conditions (solvent, temperature) that maximize yield and stereopurity .
- Kinetic Analysis : Use MATLAB or Python to model reaction networks and suppress pathways leading to byproducts like over-alkylated derivatives .
Q. What comparative studies exist between this compound and its analogs, and how do structural modifications impact activity?
- Methodological Answer :
- SAR Studies : Replace the 7-methyl group with ethyl or phenyl to assess steric/electronic effects on receptor binding .
- Pharmacophore Mapping : Overlay analogs (e.g., 3,8-diazabicyclo[4.2.0]octane vs. 3,7-diazabicyclo[4.3.0]nonane) to identify critical hydrogen-bonding motifs .
- Data Table :
| Analog | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent Compound | None | 120 (nAChR) |
| 7-Ethyl Derivative | CH₂CH₃ at C7 | 85 (nAChR) |
| 7-Phenyl Derivative | C₆H₅ at C7 | 220 (nAChR) |
Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s stability under basic vs. acidic conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The tert-butyl carbamate group is stable at pH < 8 but hydrolyzes rapidly in strong acids (pH < 2) .
- Protection Strategies : Replace Boc with acid-labile groups (e.g., Fmoc) for applications requiring acidic conditions .
Experimental Design
Q. What in vitro assays are most suitable for evaluating the compound’s potential in neurodegenerative disease research?
- Methodological Answer :
- Primary Neuronal Cultures : Measure viability (MTT assay) after exposure to Aβ₁–₄₂ or glutamate-induced excitotoxicity .
- Microglial Activation Assays : Quantify TNF-α/IL-6 secretion (ELISA) to assess anti-inflammatory effects .
- Mitochondrial Function : Use Seahorse XF Analyzer to evaluate OCR/ECAR changes linked to neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
